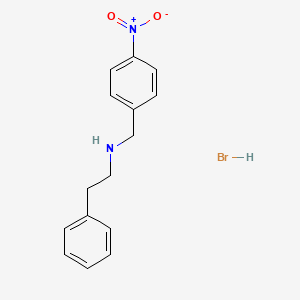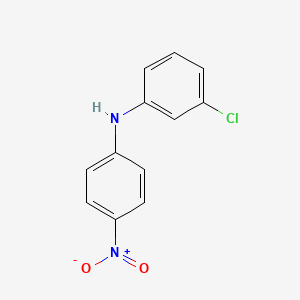
N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide
Vue d'ensemble
Description
“N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide” is likely a solid at room temperature . It contains a nitro group (-NO2) attached to a benzyl group, an ethanamine group, and a phenyl group. The presence of the hydrobromide indicates it is a salt, which could influence its solubility and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the nitro group, the benzyl group, the phenyl group, and the ethanamine group . The exact structure would need to be determined through experimental methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The nitro group is a strong electron-withdrawing group, which could make the benzyl carbon more susceptible to nucleophilic attack . The compound could also participate in reactions typical of amines and aromatic compounds .Physical And Chemical Properties Analysis
As a salt, this compound would likely be soluble in water . The presence of the nitro group, benzyl group, and phenyl group could influence its melting point, boiling point, and other physical and chemical properties .Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1-[n-4’-nitrobenzyl-n-4’-carboxybutylamino]methylphosphonic acid and S-(4-nitrobenzyl)glutathione , have been shown to interact with proteins like Ig gamma-2 chain C region and Glutathione S-transferase P, respectively .
Mode of Action
It’s likely that the compound interacts with its targets through a similar mechanism as other nitrobenzyl derivatives, which typically involve the formation of covalent bonds with target proteins, leading to changes in their function .
Biochemical Pathways
For instance, 4-nitrobenzyl carbamates have been reported to undergo fragmentation following nitro group reduction .
Result of Action
Nitrobenzyl derivatives are generally known to exert their effects by modifying the function of their target proteins, which can lead to various downstream effects depending on the specific targets and the cellular context .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-nitrophenyl)methyl]-2-phenylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.BrH/c18-17(19)15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13;/h1-9,16H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHPMGDENJBDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide | |
CAS RN |
1609396-52-2 | |
| Record name | Benzeneethanamine, N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(4-Methoxyphenyl)azepan-1-yl]acetic acid;hydrochloride](/img/structure/B1652714.png)

![1H-Pyrrole-2,5-dione, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1652719.png)
![3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1652720.png)






![1-(furan-2-ylmethylidene)-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B1652732.png)
![4-fluorospiro[1H-indole-3,4'-oxane]-2-one](/img/structure/B1652735.png)